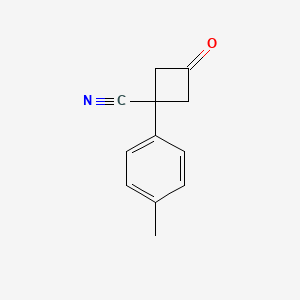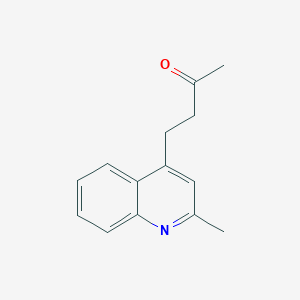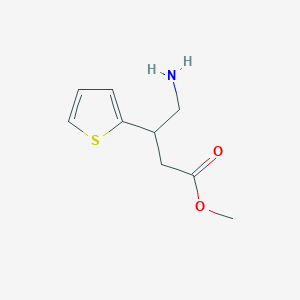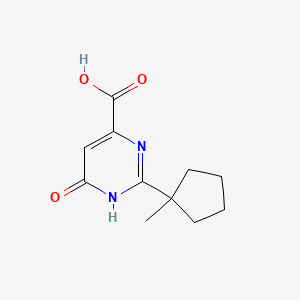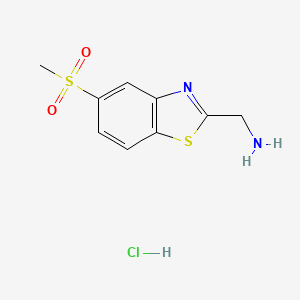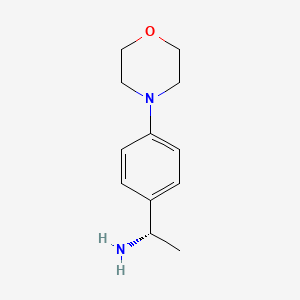![molecular formula C8H15BrClNO B13538396 rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride: is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride typically involves multiple steps. The starting material is often a bicyclic compound, which undergoes bromination to introduce the bromo group. This is followed by a series of reactions to introduce the methanamine group and finally, the hydrochloride salt is formed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Products include reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Potential applications in the study of enzyme interactions and inhibition.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- Studied for its interactions with biological targets.
Industry:
- Potential use in the development of new materials and chemicals.
- Studied for its applications in catalysis and other industrial processes.
Mécanisme D'action
The mechanism of action of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methanamine group can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
- rac-1-[(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- rac-1-[(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
Comparison:
- Uniqueness: The bromo group in rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride provides unique reactivity compared to the iodo and chloro analogs.
- Reactivity: The bromo compound may have different reactivity and stability profiles compared to its iodo and chloro counterparts.
- Applications: The specific applications may vary based on the reactivity and stability of the compound.
Propriétés
Formule moléculaire |
C8H15BrClNO |
|---|---|
Poids moléculaire |
256.57 g/mol |
Nom IUPAC |
[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-6-1-2-8(4-10)3-7(6)11-5-8;/h6-7H,1-5,10H2;1H/t6-,7-,8-;/m1./s1 |
Clé InChI |
UYVUKVVRKYTZQD-QTPPMTSNSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]([C@@H]1Br)OC2)CN.Cl |
SMILES canonique |
C1CC2(CC(C1Br)OC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


